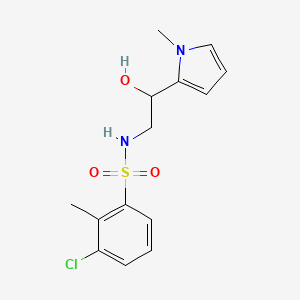

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c1-10-11(15)5-3-7-14(10)21(19,20)16-9-13(18)12-6-4-8-17(12)2/h3-8,13,16,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIVBDZCLQKPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CN2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Chloro-N-[2-(2-furyl)-2-hydroxy-2-(2-thienyl)ethyl]-2-methylbenzenesulfonamide ()

- Molecular Formula: C₁₇H₁₆ClNO₄S₂

- Molecular Weight : 397.888 g/mol

- Substituents : Combines furyl (oxygen-containing) and thienyl (sulfur-containing) groups.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Molecular Weight : 589.1 g/mol (M+1)

- Substituents: Features a pyrazolopyrimidine core linked to a fluorophenyl-chromenone system.

- Key Differences : The larger, fused heterocyclic system and additional fluorine atoms likely increase hydrophobicity and metabolic stability compared to the simpler pyrrole-substituted target compound. The melting point (175–178°C) suggests higher crystallinity, possibly due to extended π-stacking .

Tocolytic Agent KUR-1246 ()

- Structure : A sulfate salt with a hydroxyethylphenyl-substituted tetrahydronaphthalene system.

Physicochemical and Functional Comparisons

Key Observations :

Research Findings and Implications

- Structural Analysis : Compounds like those in and are often characterized via X-ray crystallography using SHELX software, which is widely employed for small-molecule refinement .

- Biological Relevance : Sulfonamide derivatives with heterocyclic substituents (e.g., pyrazolo[3,4-d]pyrimidine in ) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s pyrrole group could modulate selectivity for such targets.

- Synthetic Challenges : The hydroxyethyl side chain in these compounds may introduce stereochemical complexity, requiring precise reaction conditions to control diastereomer formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylbenzenesulfonamide?

- Methodology : Synthesis involves multi-step reactions, starting with chlorination of an aniline derivative using agents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Subsequent steps include coupling the sulfonamide group with the hydroxy-pyrrole ethyl moiety via nucleophilic substitution. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used, with triethylamine (TEA) as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometry and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure using SHELXL software for refinement, particularly for verifying stereochemistry and hydrogen bonding patterns .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and 2D techniques (COSY, HSQC) confirm connectivity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%) and detect degradation products .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C).

- Solubility studies : Use shake-flask methods in PBS, DMSO, or ethanol to guide formulation strategies .

- LogP measurement : Employ octanol-water partitioning via HPLC retention time correlation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological activity?

- Methodology :

- Functional group modulation : Replace the chloro group with fluoro or methoxy to assess electronic effects on receptor binding .

- Bioisosteric replacement : Substitute the pyrrole ring with thiophene or furan to evaluate heterocyclic contributions to potency .

- In vitro assays : Test antimicrobial activity (MIC against S. aureus, E. coli) or anticancer activity (IC₅₀ in MTT assays) across derivatives .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Methodology :

- Batch consistency : Verify compound purity and stereochemistry via chiral HPLC to rule out enantiomeric impurities .

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .

Q. What computational methods predict this compound's interactions with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Model binding to homology-built protein structures (e.g., COX-2, EGFR) using force fields like AMBER .

- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (GROMACS) to identify key residues for mutagenesis studies .

- QSAR models : Train on datasets of related sulfonamides to predict ADMET properties .

Q. What analytical challenges arise in detecting degradation products under stressed conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.